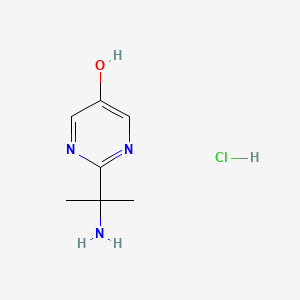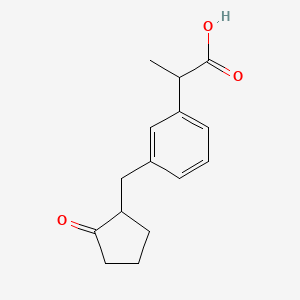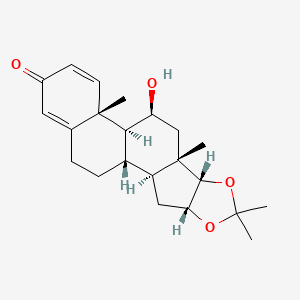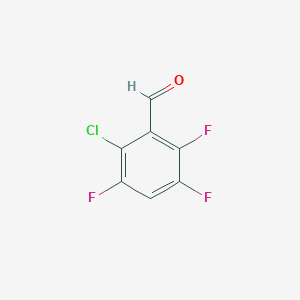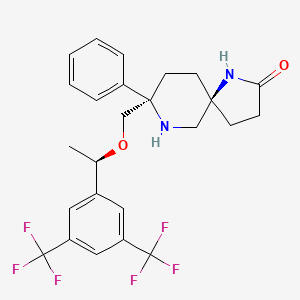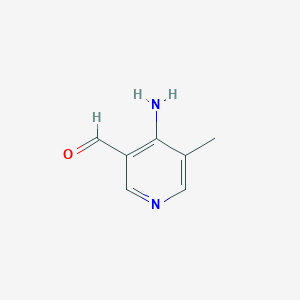
4-Amino-5-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 4-position and a methyl group at the 5-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methylnicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 4-amino-5-methylpyridine with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 2-position . Another method involves the oxidation of 4-amino-5-methylpyridine using oxidizing agents like manganese dioxide (MnO2) to form the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency. Common industrial methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-Amino-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Acylating Agents: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: 4-Amino-5-methylnicotinic acid
Reduction: 4-Amino-5-methyl-2-pyridinemethanol
Substitution: Various amides and sulfonamides
科学的研究の応用
4-Amino-5-methylnicotinaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4-Amino-5-methylnicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic processes . The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Amino-5-methylnicotinaldehyde: Similar structure but with the amino group at the 2-position.
5-Methylnicotinaldehyde: Lacks the amino group, only has the methyl and aldehyde groups.
4-Amino-3-methylpyridine: Similar structure but lacks the aldehyde group.
Uniqueness
4-Amino-5-methylnicotinaldehyde is unique due to the specific positioning of the amino and methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of specialized compounds and in studying specific biochemical pathways .
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
4-amino-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-9-3-6(4-10)7(5)8/h2-4H,1H3,(H2,8,9) |
InChIキー |
QPVWUPRYYFCYHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=C1N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


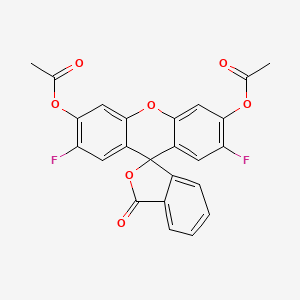
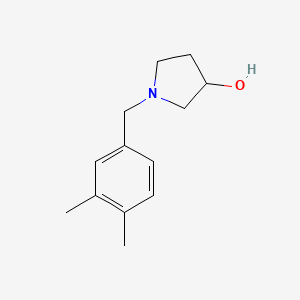
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)
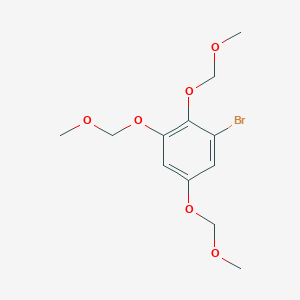
![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
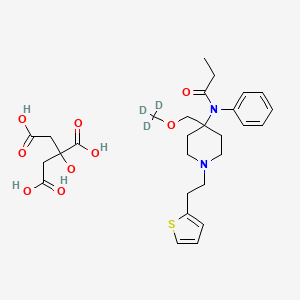
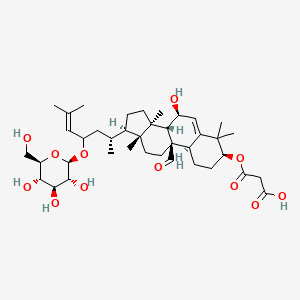
![(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15295245.png)
